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molecular formula C9H9N B1618379 2-Methylindolizine CAS No. 768-18-3

2-Methylindolizine

Cat. No. B1618379
M. Wt: 131.17 g/mol
InChI Key: HRUAZBSVPMQJJL-UHFFFAOYSA-N
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Patent
US07776107B2

Procedure details

A mixture of 2-methylindolizine 1 (3.8 g, 29.0 mmol) and methyl chloroformate (22 g (18 ml), 231.6 mmol) was heated at reflux for 2 h. A further 12.2 g (10 ml) of methyl chloroformate were added, and the mixture was heated at reflux for 2 h. The reaction mixture was concentrated under vacuum and then purified by chromatography on a silica column (hexane/ethyl acetate 5:1, silica gel 200-425 mesh) to give 4 g of compound 2 (colorless oil). 1H NMR (CDCl3): δ 9.43 (d, J=7.1 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 6.99-6.93 (m, 1H), 6.73-6.68 (m, 1H), 6.29 (s, 1H), 3.91 (s, 3H), 2.53 (s, 3H), 13C NMR (CDCl3): δ 162.7, 137.0, 134.6, 127.6, 121.8, 117.6, 111.8, 103.5, 103.48, 50.6, 15.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[N:9]([CH:10]=1)[CH:8]=[CH:7][CH:6]=[CH:5]2.Cl[C:12]([O:14][CH3:15])=[O:13]>>[CH3:1][C:2]1[CH:3]=[C:4]2[N:9]([C:10]=1[C:12]([O:14][CH3:15])=[O:13])[CH:8]=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
CC=1C=C2C=CC=CN2C1
Name
Quantity
18 mL
Type
reactant
Smiles
ClC(=O)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica column (hexane/ethyl acetate 5:1, silica gel 200-425 mesh)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC=CN2C1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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